molecular formula C8H10N4O B14898477 7-ethyl-5-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

7-ethyl-5-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

Cat. No.: B14898477
M. Wt: 178.19 g/mol
InChI Key: NUPOQLAGRJTCJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-ethyl-5-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is of significant interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-5-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-pyridyl-substituted amidines with oxidizing agents such as sodium hypochlorite (NaOCl) or lead tetraacetate (Pb(OAc)4) . Another approach uses 2-aminopyridines and nitriles as starting materials, which undergo cyclization in the presence of catalysts like copper bromide (CuBr) and 1,10-phenanthroline .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly oxidizers and catalysts is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-ethyl-5-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: NaOCl, Pb(OAc)4, H2O2, KMnO4

    Reducing Agents: NaBH4, LiAlH4

    Bases: NaOH, K2CO3

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

7-ethyl-5-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-ethyl-5-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It also inhibits the NF-kB inflammatory pathway, which contributes to its neuroprotective and anti-inflammatory effects . Molecular docking studies have shown favorable interactions with active residues of ATF4 and NF-kB proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-ethyl-5-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to inhibit multiple pathways involved in neuroprotection and anti-inflammation makes it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

7-ethyl-5-methyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one

InChI

InChI=1S/C8H10N4O/c1-3-6-4-7-10-11-8(13)12(7)5(2)9-6/h4H,3H2,1-2H3,(H,11,13)

InChI Key

NUPOQLAGRJTCJA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=NNC(=O)N2C(=N1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.